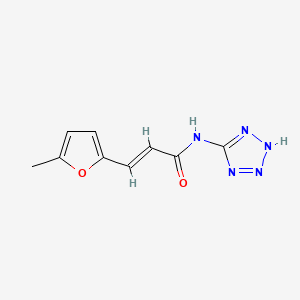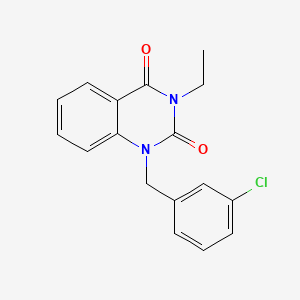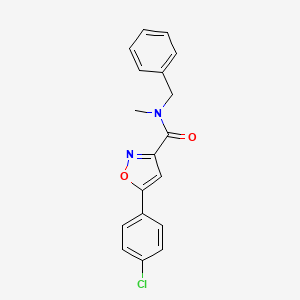
1-(4-methoxybenzoyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzoyl)-1H-1,2,4-triazole, commonly known as PBIT, is a heterocyclic compound that has been studied for its potential applications in scientific research. This molecule is of interest due to its ability to bind to specific proteins and modulate their activity, making it a useful tool for studying biological processes.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, including compounds similar to 1-(4-methoxybenzoyl)-1H-1,2,4-triazole, has shown promising antimicrobial properties. Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have demonstrated good or moderate activities against a range of microorganisms. This suggests that this compound derivatives could potentially be developed into new antimicrobial agents (Bektaş et al., 2010).
Cholinesterase Inhibitors
Another study explored the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid. These compounds were assessed for their cholinesterase inhibitory potential, showing significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Such findings indicate the potential of this compound derivatives in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Arfan et al., 2018).
Corrosion Inhibitors
The application of 1,2,4-triazole derivatives extends into the field of corrosion inhibition. These compounds have been evaluated for their efficacy in protecting metals such as aluminium alloys in corrosive environments. The presence of 1,2,4-triazole rings in these molecules contributes significantly to their ability to form protective layers on metal surfaces, thereby reducing corrosion rates in acidic media (Zheludkevich et al., 2005).
Enzymatic Inhibition and Biological Evaluation
1,2,4-Triazole derivatives, including structures related to this compound, have been synthesized and assessed for various biological activities. These activities include enzymatic inhibition, where compounds have shown to inhibit enzymes like caspase-3, which plays a significant role in apoptosis. Such findings indicate the therapeutic potential of these compounds in cancer treatment and other diseases involving enzymatic processes (Jiang & Hansen, 2011).
Antibacterial and Antifungal Agents
Triazole derivatives have been investigated for their antibacterial and antifungal properties, with several compounds showing high activity against various strains. This suggests the potential for developing new antibacterial and antifungal agents based on this compound derivatives. Their ability to act against a wide range of pathogens highlights their significance in addressing antibiotic resistance and the need for new antimicrobial drugs (Sumrra et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(1,2,4-triazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)10(14)13-7-11-6-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFCZMMPFGKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)
![N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5600545.png)
![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)
![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)

![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)


![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)